
(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide (AMP-NMPA) is an organic compound with a wide range of applications in scientific research. It is a member of the aminophenylprop-2-enamide family, which is composed of compounds that contain an amine group and an amide group. AMP-NMPA is a versatile compound that has many potential uses in biochemistry, physiology, and pharmacology.
科学的研究の応用
(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide has many potential applications in scientific research. For example, it can be used as a substrate for various enzymes, such as acetylcholinesterase and choline acetyltransferase. It can also be used as a ligand for receptors, such as the opioid receptors. In addition, it can be used to study the structure and function of proteins and other biomolecules.
作用機序
(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide is thought to interact with various proteins and enzymes to produce its biological effects. For example, it has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This interaction inhibits the enzyme’s activity, resulting in an increase in acetylcholine levels in the brain. In addition, this compound is thought to interact with opioid receptors, which are involved in the regulation of pain and reward pathways.
Biochemical and Physiological Effects
This compound has been shown to produce a wide range of biochemical and physiological effects. For example, it has been shown to increase acetylcholine levels in the brain, which can lead to increased alertness and improved memory. In addition, it has been shown to act as an analgesic, reducing pain and inflammation. It has also been shown to produce antidepressant-like effects, reducing anxiety and improving mood.
実験室実験の利点と制限
(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easily synthesized in the lab. In addition, it is stable and can be stored for long periods of time. However, there are also some limitations to using this compound in lab experiments. For example, it has a relatively short half-life and may not be suitable for long-term experiments. In addition, it may produce toxic side effects if used in high doses.
将来の方向性
(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide has many potential applications in scientific research. For example, it could be used to study the structure and function of proteins and other biomolecules. In addition, it could be used to study the mechanism of action of various drugs, such as opioids and antidepressants. It could also be used to develop new drugs for the treatment of various diseases, such as Alzheimer’s disease and depression. Finally, it could be used to study the effects of environmental toxins on the body.
合成法
(2E)-3-(4-Aminophenyl)-N-methylprop-2-enamide can be synthesized from 4-aminophenylacetic acid, which is readily available in the lab. The synthesis involves a two-step reaction. In the first step, 4-aminophenylacetic acid is reacted with anhydrous sodium acetate in acetic acid to form the amide intermediate this compound. In the second step, the amide intermediate is treated with a base, such as sodium hydroxide, to form the final product, this compound.
特性
IUPAC Name |
(E)-3-(4-aminophenyl)-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-7H,11H2,1H3,(H,12,13)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMLKEOEFBYKPK-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CC1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/C1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

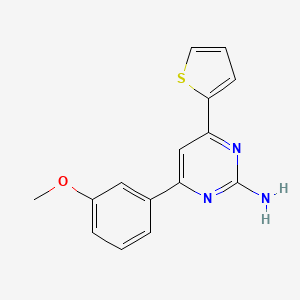
![2-Amino-5-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345522.png)
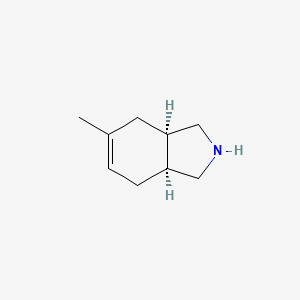
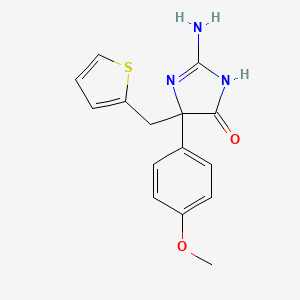
![2-Amino-5-(4-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345544.png)
![2-Amino-5-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345546.png)
![[3-(6-Aminopyridin-3-yl)phenyl]methanol, 95%](/img/structure/B6345553.png)
![2-Amino-5-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345554.png)
![2-Amino-5-(3-nitrophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345555.png)
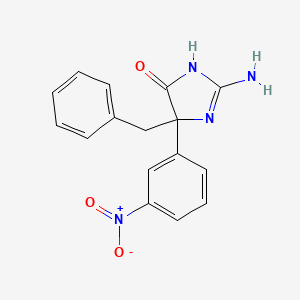
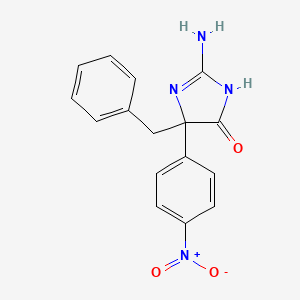
![2-Amino-5-[(2-chloro-6-fluorophenyl)methyl]-5-(3-nitrophenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345577.png)
![2-Amino-5-(3-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345580.png)
![2-Amino-5-(4-bromophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345602.png)